An In-depth Technical Guide to the Photophysical Properties of Solvent Blue 97
An In-depth Technical Guide to the Photophysical Properties of Solvent Blue 97
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Blue 97 is a synthetic anthraquinone-based dye, characterized by its brilliant reddish-blue hue.[1] Chemically, it is identified as 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione.[2] Its molecular structure, featuring an anthraquinone core with bulky substituted amino groups at the 1 and 4 positions, is responsible for its distinct color and stability. Primarily utilized as a solvent dye, it finds extensive applications in the coloring of various polymers and plastics, including polystyrene (PS), ABS, polycarbonate (PC), and PMMA, due to its high heat resistance, good lightfastness, and excellent migration resistance.[3][4] While its primary application is in materials science, an understanding of its photophysical properties is crucial for advanced applications where its interaction with light is a key factor. This guide provides a comprehensive overview of the known photophysical characteristics of Solvent Blue 97, details the experimental protocols for their determination, and serves as a resource for researchers in related fields.
Core Photophysical Properties
The photophysical behavior of a dye is governed by its ability to absorb and emit light, which is intrinsically linked to its electronic structure. For Solvent Blue 97, a derivative of 1,4-diaminoanthraquinone, the electronic transitions are predominantly of the π → π* and intramolecular charge transfer (ICT) type, which are characteristic of donor-acceptor systems. The amino groups act as electron donors, while the anthraquinone core functions as the electron acceptor.
Quantitative Data Summary
Direct and comprehensive quantitative photophysical data for Solvent Blue 97 is not extensively available in the public domain. The following tables summarize the available information and provide estimated values based on closely related 1,4-diaminoanthraquinone derivatives.
| Property | Value / Range | Notes |
| Chemical Formula | C₃₆H₃₈N₂O₂ | [2] |
| Molecular Weight | 530.71 g/mol | [2] |
| Appearance | Dark Blue Powder | [5] |
| Hue | Reddish Blue | [5] |
| Melting Point | 200-220 °C | [3][4] |
| Heat Resistance | Up to 300 °C | [4][5] |
| Light Fastness (ISO) | 7-8 | In Polystyrene.[4] |
| Photophysical Parameter | Value / Range | Solvent/Medium | Notes |
| Absorption Maximum (λmax) | Data Not Available | - | Expected to be in the range of 550-650 nm based on the color and data for similar 1,4-bis(arylamino)anthraquinones. The exact wavelength is expected to be solvent-dependent. |
| Molar Extinction Coefficient (ε) | Data Not Available | - | For related 1,4-diaminoanthraquinone polyamides, values have been reported to be very high, in the order of 10⁷ L mol⁻¹ cm⁻¹, indicating strong absorption.[6] The introduction of electron-accepting groups can significantly decrease the extinction coefficient.[7] |
| Emission Maximum (λem) | 415 - 455 nm | Not Specified | One source indicates light emission in this blue-green range upon irradiation.[8] However, given the reddish-blue color and absorption of similar compounds, a larger Stokes shift with emission at longer wavelengths might also be expected. Further experimental verification is required. |
| Stokes Shift | Data Not Available | - | The difference between the absorption and emission maxima. For some anthraquinone derivatives, Stokes shifts as high as ~5000 cm⁻¹ have been observed in polar solvents like ethanol.[7] |
| Fluorescence Quantum Yield (Φf) | Data Not Available | - | Generally, anthraquinone dyes can have varying quantum yields. For some derivatives, the introduction of strong electron-accepting groups can significantly decrease the quantum yield.[7] |
| Fluorescence Lifetime (τf) | Data Not Available | - | - |
Experimental Protocols
The characterization of the photophysical properties of Solvent Blue 97 involves several key spectroscopic techniques. The following are detailed methodologies for these experiments.
UV-Visible Absorption Spectroscopy
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Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).
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Methodology:
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Sample Preparation: Prepare a stock solution of Solvent Blue 97 of a known concentration (e.g., 1 mM) in a suitable, high-purity solvent (e.g., dichloromethane, in which it is highly soluble[5]). A series of dilutions are then prepared from the stock solution.
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Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
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Measurement: The absorption spectra of the prepared solutions are recorded over a relevant wavelength range (e.g., 300-800 nm) in a 1 cm path length quartz cuvette. A cuvette containing the pure solvent is used as a reference.
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Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar extinction coefficient (ε) is calculated at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length. A plot of absorbance versus concentration should yield a straight line, the slope of which is ε.
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Steady-State Fluorescence Spectroscopy
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Objective: To determine the emission maximum (λem) and to observe the solvatochromic effects.
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Methodology:
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Sample Preparation: Prepare dilute solutions of Solvent Blue 97 in a range of solvents with varying polarity. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
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Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
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Measurement: The sample is excited at its absorption maximum (λmax). The emission spectrum is recorded by scanning the emission monochromator.
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Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined. The Stokes shift is calculated as the difference between the absorption and emission maxima.
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Fluorescence Quantum Yield (Φf) Determination (Relative Method)
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Objective: To measure the efficiency of the fluorescence process.
-
Methodology:
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Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Rhodamine 6G or Cresyl Violet).
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Sample Preparation: Prepare a series of solutions of both the sample (Solvent Blue 97) and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
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Measurement: Record the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is determined by calculating the area under the emission curve.
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Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and the reference, respectively. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should be linear, and the ratio of the slopes can be used in the calculation.
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Fluorescence Lifetime (τf) Measurement
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Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
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Methodology:
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Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique. This requires a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.
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Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
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Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of Solvent Blue 97.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Solvent Blue 97 – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]
- 4. China Solvent Blue 97 / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Blue 97 | 32724-62-2 | FS40704 | Biosynth [biosynth.com]
